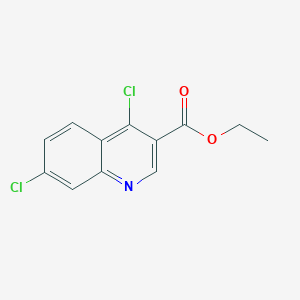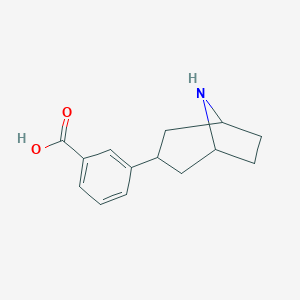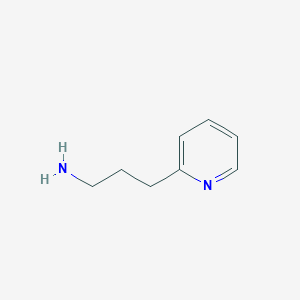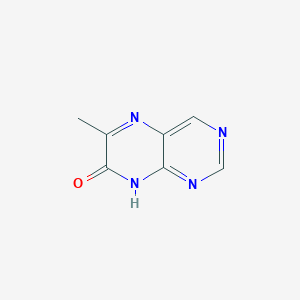
3-Chloro-4-nitropyridine N-oxide
Overview
Description
3-Chloro-4-nitropyridine N-oxide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine N-oxide, which is known for its reactivity and potential applications in different chemical reactions.
Synthesis Analysis
The synthesis of 3-Chloro-4-nitropyridine N-oxide and its derivatives has been explored in several studies. For instance, the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration to yield 5-chloro-3-methoxy-2-nitro-pyridine N-oxide has been reported . The nitration process is a critical step in the synthesis of nitropyridine N-oxides, and the conditions can be adjusted to control the degree of nitration.
Molecular Structure Analysis
The molecular structure of 4-nitropyridine N-oxide has been determined using gas-phase electron diffraction and quantum chemical calculations, revealing strong substitution effects on structural parameters and electron density distribution . The presence of electron-withdrawing or electron-donating groups in para-position significantly influences the molecular geometry and electron distribution within the molecule . The crystal structures of various substituted 4-nitropyridine N-oxides have also been determined, providing insights into the molecular conformation and resonance forms .
Chemical Reactions Analysis
3-Chloro-4-nitropyridine N-oxide participates in various chemical reactions. For example, when 4-nitropyridine N-oxide reacts with p-nitrobenzenesulfenyl chloride, several products are formed, including 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine . The reaction involves the initial formation of a salt with a N-sulfenoxy bond, which then cleaves to give the final products . Additionally, the complexation of 4-nitropyridine N-oxides with electron acceptors like boron trifluoride and hydrogen chloride activates the nitro group for nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-nitropyridine N-oxide and its derivatives have been extensively studied. The X-ray crystal structure determination of related compounds, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, shows the presence of medium strong hydrogen bonds and other intermolecular interactions that influence the crystal packing . Vibrational properties have been investigated through IR and Raman spectroscopy, providing evidence for the attractive character of certain intermolecular contacts . The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, for instance, reveals a different arrangement compared to its chloro- and bromo-derivatives, with notable intermolecular interactions .
Scientific Research Applications
Molecular Structure Analysis
The molecular structures of various pyridine-N-oxides, including 4-chloro-pyridine-N-oxide, have been analyzed using gas-phase electron diffraction. This analysis provides detailed structural parameters, crucial for understanding the chemical behavior and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Chiang & Song, 1983).
Structural Properties and Intermolecular Interactions
Investigations into the structural properties and intermolecular interactions of pyridine N-oxide derivatives have shown unique characteristics. For instance, the attractive intermolecular =C-H...O interaction observed in crystals of chloro- and bromo-derivatives of pyridine N-oxide derivatives suggests potential applications in crystal engineering and design of molecular materials (Hanuza et al., 1997).
Synthesis and Reactivity
Research on the facile arylation and alkylation of nitropyridine N-oxides via Grignard reagents offers insights into the synthetic versatility of these compounds. Such studies are essential for developing efficient synthetic routes for pyridine-based compounds, which have wide-ranging applications in organic synthesis and pharmaceuticals (Zhang & Duan, 2011).
Complex Formation and Reactivity in SNAr Reactions
The formation of molecular complexes of 4-nitropyridine N-oxides with various acceptors, such as boron trifluoride and hydrogen chloride, highlights the reactivity of these compounds in nucleophilic substitution reactions. This aspect is crucial in organic synthesis and the development of new chemical reactions (Nizhnik et al., 2008).
Spectroscopic Evaluation for Hydrogen-Bond Donor Ability
4-Nitropyridine N-oxide has been evaluated as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents. This application is significant in analytical chemistry, where understanding solvent interactions is crucial for various analyses (Lagalante et al., 1996).
Mechanism of Action
Target of Action
3-Chloro-4-nitropyridine N-oxide is a chemical compound that is used in the synthesis of various pharmaceutical products . It’s important to note that the targets can vary depending on the specific pharmaceutical product that the compound is used to synthesize.
Mode of Action
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .
Biochemical Pathways
It is known that the compound can be used in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound is used in the synthesis of various pharmaceutical products, suggesting that its action can result in a wide range of biological effects depending on the specific product .
Action Environment
The action of 3-Chloro-4-nitropyridine N-oxide can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions that are highly exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of the compound .
properties
IUPAC Name |
3-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLTDWOVIYXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344830 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitropyridine N-oxide | |
CAS RN |
76439-45-7 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



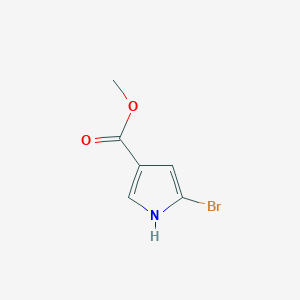

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)



